2-(Trifluoromethyl)naphthalene-1-carboxaldehyde
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Overview
Description
2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is an organic compound with the molecular formula C12H7F3O. It is a derivative of naphthalene, where a trifluoromethyl group is attached to the second position and a formyl group is attached to the first position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metalation of 1- and 2-(trifluoromethyl)naphthalenes, which involves single electron-transfer reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-(Trifluoromethyl)naphthalene-1-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
1-Naphthalenecarboxaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different aromaticity and reactivity.
2-(Trifluoromethyl)phenylacetaldehyde: Contains a phenyl ring with a trifluoromethyl group and an acetaldehyde group, differing in the position and type of functional groups
Uniqueness: 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde is unique due to the presence of both the trifluoromethyl and formyl groups on the naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H7F3O |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-7H |
InChI Key |
IVIPQKBVXXYEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)C(F)(F)F |
Origin of Product |
United States |
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